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Compound of Interest

Compound Name:
5-(2-Aminoethyl)-2-pyridinamine

dihydrochloride

CAS No.: 2230913-11-6

Cat. No.: B2468964 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GW4064, a pivotal tool compound

in the study of nuclear receptor biology. As a potent and selective agonist of the Farnesoid X

Receptor (FXR), GW4064 has been instrumental in elucidating the role of FXR in a multitude of

physiological and pathophysiological processes. This document moves beyond a simple

recitation of facts to offer field-proven insights into its application, mechanism, and critical

considerations for experimental design.

Core Compound Identification and Physicochemical
Properties
It is crucial to note that the CAS number 100135-57-3 is often incorrectly associated with

GW4064. The correct and verified CAS Registry Number for GW4064 is 278779-30-9.[1] This

compound is a non-steroidal, isoxazole-based synthetic ligand for FXR.

Chemical and Physical Data Summary
The fundamental properties of GW4064 are summarized in the table below, compiled from

various supplier and literature sources. Adherence to these specifications is critical for ensuring

experimental reproducibility.
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Property Value Source(s)

CAS Registry Number 278779-30-9 [1]

Synonyms

GW-4064, 3-[2-[2-Chloro-4-[[3-

(2,6-dichlorophenyl)-5-(1-

methylethyl)-4-

isoxazolyl]methoxy]phenyl]eth

enyl]benzoic acid

[2]

Molecular Formula C₂₈H₂₂Cl₃NO₄ [2][3]

Molecular Weight 542.8 g/mol [2][3]

Appearance Crystalline solid [2][3]

Purity ≥95% to ≥97% (by HPLC) [3]

UV/Vis (λmax) 304 nm [3]

Storage Temperature -20°C [2][3]

Stability ≥4 years at -20°C in solid form [3]

Solubility Profile: A Critical Parameter for Experimental
Success
The limited aqueous solubility of GW4064 is a primary challenge in its experimental application.

[4] Inadequate solubilization is a frequent source of experimental variability and artifacts.

Solvent Solubility Source(s)

DMSO
~25 mg/mL (~46 mM); up to

100 mM reported
[1][2][3]

Dimethylformamide (DMF) ~25 mg/mL (~46 mM) [3]

Ethanol ~1 mg/mL (~1.8 mM) [3]

Aqueous Buffers Sparingly soluble [3]

1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL (~0.55 mM) [3]
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Expert Insight: For all in vitro and in vivo applications, it is imperative to prepare a concentrated

stock solution in anhydrous DMSO. Subsequent dilutions into aqueous media or buffers should

be done immediately prior to use. Aqueous solutions of GW4064 are not stable and should not

be stored for more than a day.[3] Moisture contamination in DMSO can significantly reduce

solubility.[5]

Mechanism of Action and Biological Effects
Primary Target: Farnesoid X Receptor (FXR)
GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a

nuclear receptor that functions as a primary sensor for bile acids.[4] Its potency is high, with

reported EC₅₀ values in the nanomolar range (e.g., 15 nM in an isolated receptor assay and

65-90 nM in cell-based transactivation assays).[4][5] A key feature of GW4064 is its selectivity;

it displays no significant activity at other nuclear receptors at concentrations up to 1 μM,

making it a valuable tool for specifically interrogating FXR pathways.[5]

Upon binding to FXR in the nucleus, GW4064 induces a conformational change in the receptor,

leading to the recruitment of co-activator proteins and the formation of a heterodimer with the

Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as

Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes,

thereby modulating their transcription.
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Caption: FXR Signaling Pathway Activated by GW4064.
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A primary target gene induced by FXR activation is the Small Heterodimer Partner (SHP), an

atypical nuclear receptor that lacks a DNA-binding domain.[6] SHP, in turn, acts as a

transcriptional repressor of other key genes, most notably CYP7A1, the rate-limiting enzyme in

bile acid synthesis.[6] This feedback loop is central to maintaining bile acid homeostasis.

Key Biological Consequences of FXR Activation
The activation of FXR by GW4064 triggers a cascade of effects that have been studied

extensively in various models:

Hepatoprotection and Bile Acid Regulation: In animal models of cholestasis, GW4064

provides significant protection against liver damage by inducing the expression of canalicular

transporters involved in bile acid clearance (e.g., BSEP, MDR2, MRP2) and repressing bile

acid synthesis via the SHP-CYP7A1 axis.[6][7]

Metabolic Regulation: GW4064 has been shown to improve hyperglycemia and

hyperlipidemia in diabetic animal models. It lowers triglyceride levels through a pathway

involving SHP and the subsequent repression of Sterol Regulatory Element-Binding Protein-

1c (SREBP-1c).[4]

Anti-Inflammatory Effects: GW4064 can attenuate lipopolysaccharide (LPS)-induced liver

inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1]

Cancer Biology: Research has demonstrated that GW4064 can inhibit tumor growth in breast

cancer xenografts by reducing leptin signaling. More recently, it has been shown to enhance

the efficacy of anti-PD-L1 immunotherapy in colorectal cancer by inducing immunogenic cell

death.[8]

Intestinal Barrier Function: GW4064 protects intestinal epithelial barrier function and can

ameliorate signaling related to colorectal tumorigenesis.[9]

Critical Caveat: FXR-Independent Off-Target Effects
While highly selective for FXR over other nuclear receptors, GW4064 is not without off-target

activities. This is a crucial consideration for data interpretation. Studies have revealed that

GW4064 can act as a modulator of multiple G protein-coupled receptors (GPCRs), including

histamine receptors (H1, H2, H4).[10][11] In some cell lines that lack FXR expression (e.g.,
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HEK-293T), GW4064 has been observed to induce apoptosis and activate signaling pathways

involving cAMP and intracellular calcium.[10][11]

Expert Insight: It is imperative for researchers to validate that the observed effects of GW4064

in their system are genuinely FXR-dependent. This can be achieved through several

approaches:

Use of FXR-null cells or animals: Comparing the response to GW4064 in wild-type versus

FXR-deficient models is the gold standard.[12]

siRNA/shRNA knockdown: Transiently or stably reducing FXR expression in a cell line can

confirm its role.

Use of an FXR antagonist: Co-treatment with a specific FXR antagonist should reverse the

effects of GW4064 if the pathway is on-target.

Experimental Protocols and Handling
Preparation of Stock and Working Solutions
Accurate and consistent solution preparation is fundamental to reliable results.

Start: Solid GW4064
(Store at -20°C)

Weigh GW4064
in sterile tube

Add anhydrous DMSO
to desired concentration

(e.g., 10-50 mM)

Vortex/sonicate
until fully dissolved

DMSO Stock Solution
(Store at -20°C in small aliquots)

Dilute stock in cell culture media
(immediately before use)For In Vitro

Dilute stock in vehicle
(e.g., 10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline)
(prepare fresh)

For In Vivo

In Vitro Working Solution

In Vivo Dosing Solution

Click to download full resolution via product page

Caption: Workflow for Preparing GW4064 Solutions.

Step-by-Step Protocol for a 10 mM DMSO Stock:

Tare: On a calibrated analytical balance, tare a sterile microcentrifuge tube.

Weigh: Carefully weigh out 5.43 mg of GW4064 (MW = 542.8 g/mol ).
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Solubilize: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.

Dissolve: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure

complete dissolution. The solution should be clear.

Aliquot and Store: Dispense into small, single-use aliquots (e.g., 20 µL) and store at -20°C.

Avoid repeated freeze-thaw cycles.

General Protocol: In Vitro FXR Activation Assay
(Luciferase Reporter)
This protocol is adapted from methodologies used to characterize FXR agonists.[5]

Cell Seeding: Seed cells (e.g., CV1 or HEK293T) in a multi-well plate.

Transfection: Co-transfect cells with three plasmids:

An FXR expression vector (or a GAL4-FXR LBD fusion construct).

A luciferase reporter plasmid containing FXREs (or a UAS promoter for GAL4 systems).

A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of

transfection efficiency.

Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-

transfection.

Treatment: Prepare serial dilutions of GW4064 in the appropriate cell culture medium from

your DMSO stock. The final DMSO concentration in the media should be kept constant

across all wells (typically ≤0.1%) to avoid solvent-induced artifacts. Replace the old medium

with the GW4064-containing medium.

Incubation: Treat cells for 24-48 hours.

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity

using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized data

against the log of the GW4064 concentration and fit to a dose-response curve to determine

the EC₅₀.

General Protocol: In Vivo Administration in Rodent
Models
This protocol is based on studies investigating the hepatoprotective effects of GW4064.[6][13]

Animal Acclimation: Acclimate animals (e.g., rats or mice) to the housing conditions for at

least one week prior to the experiment. All procedures must be approved by an Institutional

Animal Care and Use Committee (IACUC).

Dosing Solution Preparation: Prepare the dosing vehicle. A commonly used vehicle for

GW4064 is a mixture of DMSO, PEG300, Tween-80, and saline.[14] For a 30 mg/kg dose in

a rat with a 10 mL/kg injection volume, you would need a 3 mg/mL solution. Prepare this

solution fresh each day.

Administration: Administer GW4064 or vehicle control via the desired route (e.g.,

intraperitoneal injection or oral gavage). Dosing frequency can range from daily to every

other day depending on the experimental design.[13]

Monitoring: Monitor animals for health, body weight, and any adverse effects throughout the

study.

Endpoint Analysis: At the conclusion of the study, collect tissues and blood for downstream

analysis (e.g., serum biochemistry for liver enzymes, gene expression analysis in the liver

and intestine, bile acid profiling).

Summary and Critical Considerations
GW4064 is an indispensable chemical tool for probing the biology of the Farnesoid X Receptor.

Its high potency and selectivity for FXR make it superior to using natural bile acids, which often

have broader activities.

However, researchers must remain vigilant about its limitations:
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Poor Solubility: Can lead to precipitation in aqueous media, causing inconsistent results.

Careful preparation of solutions is paramount.

Off-Target Effects: The potential for FXR-independent signaling via GPCRs necessitates

rigorous validation controls.[10][11]

Pharmacokinetic Properties: GW4064 possesses a potentially toxic stilbene pharmacophore

and exhibits UV light instability, which have precluded its development as a human

therapeutic but do not detract from its value as a research compound.[4]

By understanding both the powerful on-target mechanism and the potential confounding factors

of GW4064, researchers can design robust experiments that will continue to unravel the

complex roles of FXR in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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